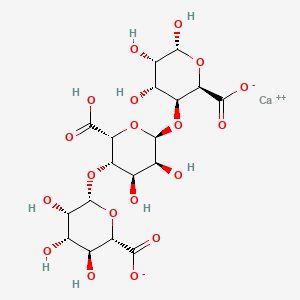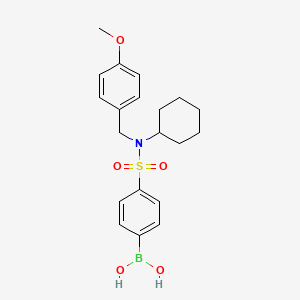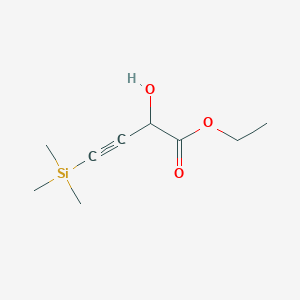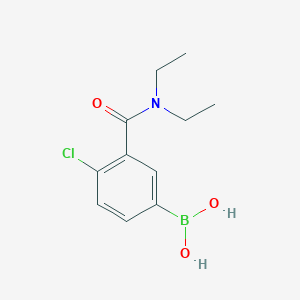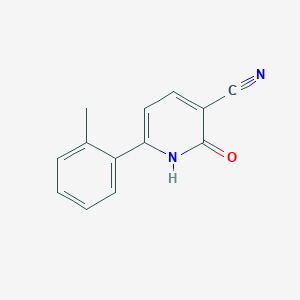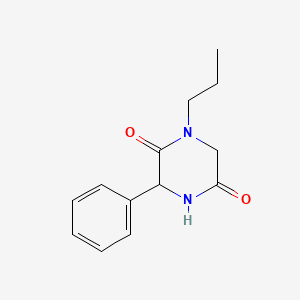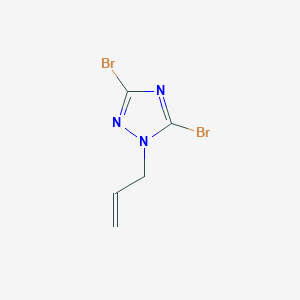
1-Allyl-3,5-dibromo-1H-1,2,4-triazole
説明
Synthesis Analysis
The synthesis of 1H-1,2,4-triazoles, including 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, can be achieved through various methods . One efficient method involves the use of hydrazines and formamide under microwave irradiation in the absence of a catalyst . This process shows excellent functional-group tolerance . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis
The molecular formula of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is C5H5Br2N3 . The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .科学的研究の応用
Drug Discovery
The triazole ring is a common motif in pharmaceutical chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can serve as a scaffold for developing new drugs with potential therapeutic applications. Its structural features allow for hydrogen bonding and dipole-dipole interactions with biological targets, which can be exploited to enhance pharmacokinetics and pharmacodynamics .
Organic Synthesis
In organic chemistry, triazoles are used as versatile intermediates. They can participate in various chemical reactions, forming complex molecules with high precision. The dibromo groups in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole make it a valuable compound for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .
Polymer Chemistry
Triazoles have applications in polymer chemistry, where they can be used to create polymers with specific properties. The presence of the triazole ring can improve the thermal stability and mechanical strength of polymers. Additionally, the allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be utilized in polymerization reactions to form polymers with functional side chains .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular assemblies due to its ability to engage in hydrogen bonding and coordinate with metals. This makes 1-Allyl-3,5-dibromo-1H-1,2,4-triazole a candidate for constructing molecular cages, switches, and sensors that have applications in materials science and nanotechnology .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can be used as a linker in bioconjugation strategies, particularly in the context of click chemistry, which is a powerful tool for attaching drugs to targeting molecules or fluorescent tags to proteins for imaging purposes .
Anticancer Research
Derivatives of triazoles, including 1-Allyl-3,5-dibromo-1H-1,2,4-triazole , have shown promise as anticancer agents. They can be designed to interact with specific proteins involved in cancer cell proliferation. Research has indicated that certain triazole derivatives exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .
特性
IUPAC Name |
3,5-dibromo-1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQZLPPUWYGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,5-dibromo-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)



